(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone
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Overview
Description
(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone is a chemical compound with the molecular formula C25H41NO and a molecular weight of 371.599 g/mol . It is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a tri(propan-2-yl)phenyl group attached to a methanone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone typically involves the reaction of 4-tert-butylpiperidine with 2,4,6-tri(propan-2-yl)benzoyl chloride . The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or phenyl derivatives.
Scientific Research Applications
(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone: Unique due to its specific substitution pattern and structural features.
Vinyl Chloride: Similar in terms of industrial relevance but differs significantly in structure and applications.
Uniqueness
This compound stands out due to its combination of a piperidine ring with a tert-butyl group and a tri(propan-2-yl)phenyl group, which imparts unique chemical and biological properties .
Properties
CAS No. |
79288-68-9 |
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Molecular Formula |
C25H41NO |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
(4-tert-butylpiperidin-1-yl)-[2,4,6-tri(propan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C25H41NO/c1-16(2)19-14-21(17(3)4)23(22(15-19)18(5)6)24(27)26-12-10-20(11-13-26)25(7,8)9/h14-18,20H,10-13H2,1-9H3 |
InChI Key |
JEPUXLZTHQWARV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)N2CCC(CC2)C(C)(C)C)C(C)C |
Origin of Product |
United States |
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